Clofop
Overview
Description
Clofop is a compound with the molecular formula C15H13ClO4 . It was previously used as a post-emergence herbicide . The IUPAC name for Clofop is 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid .
Molecular Structure Analysis
The molecular weight of Clofop is 292.71 g/mol . The InChI representation isInChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18)
. The canonical SMILES representation is CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
. Physical And Chemical Properties Analysis
Clofop has a molecular weight of 292.71 g/mol . The computed XLogP3 is 3.8 , which gives an indication of its hydrophilicity or hydrophobicity.Scientific Research Applications
Chemical-looping Combustion for CO2 Separation
Chemical-looping combustion (CLC) is a promising technology for fossil fuel combustion that allows for inherent CO2 separations without dilution by flue gases, primarily nitrogen. This method, which leverages solid oxygen carriers for efficient oxygen supply, offers a pathway to circumvent the major costs associated with CO2 capture and reduces NOx formation. The review by Mohammad. M. Hossain and H. Lasa highlights advancements in CLC technologies, including the development of efficient oxygen carriers and the design of reactor systems for commercial scale-up prospects (Hossain & Lasa, 2008).
Synoptic Climatology and General Circulation Models
Research in synoptic climatology, especially its application to General Circulation Models (GCMs), has been pivotal in understanding weather pattern frequencies, precipitation estimates, and extreme event likelihoods. This review by S. Sheridan and Cameron C. Lee discusses the integration of synoptic methods with GCM outputs to enhance predictive capabilities and model assessments (Sheridan & Lee, 2010).
Advances in Chemical-looping Technologies
J. Adánez et al. provide a comprehensive overview of Chemical-Looping Combustion (CLC) and Chemical-Looping Reforming (CLR) technologies, detailing the progress in oxygen-carrier development, continuous operation experiences, and modeling efforts. These technologies represent innovative approaches to CO2 capture and hydrogen production, showing significant promise for sustainable energy production (Adánez et al., 2012).
Conjugated Linoleic Acid in Inflammation and Metabolism
Research on conjugated linoleic acid (CLA) has identified its role in reducing inflammation and influencing lipid metabolism, with potential implications for diseases like atherosclerosis and liver disorders. Studies by J. Bassaganya-Riera et al. and M. Pariza et al. explore the mechanisms through which CLA exerts its effects, including modulating gene expression through peroxisome proliferator-activated receptors and affecting eicosanoid synthesis (Bassaganya-Riera, Hontecillas, & Beitz, 2002); (Pariza, Park, & Cook, 2001).
properties
IUPAC Name |
2-[4-(4-chlorophenoxy)phenoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAVVHPEZCASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949015 | |
Record name | Clofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clofop | |
CAS RN |
26129-32-8 | |
Record name | Clofop | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26129-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofop [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenofibric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clofop | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOFOP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.